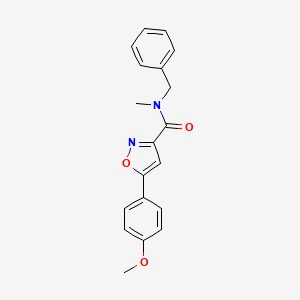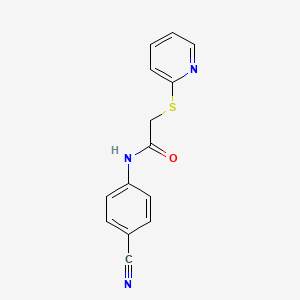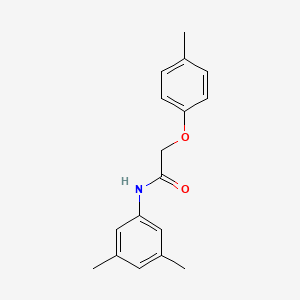
N-benzyl-5-(4-methoxyphenyl)-N-methyl-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzyl-5-(4-methoxyphenyl)-N-methyl-3-isoxazolecarboxamide” is a chemical compound that belongs to the class of organic compounds known as benzamides. These compounds contain a benzamide moiety, which is a benzene ring attached to an amide group. While the specific compound does not have direct studies available, related research can provide insights into its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar compounds often involves reductive cyclization or Diels-Alder reactions, employing various reagents and conditions to achieve the desired structure. For example, compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide were synthesized using 'one-pot' methods involving reductive cyclization processes (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of benzamide compounds can be elucidated using X-ray diffraction, IR, NMR, and mass spectrometry. For instance, studies on similar molecules show detailed analysis using X-ray single crystal diffraction and density functional theory (DFT) to understand the geometrical parameters and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
Compounds within this class can undergo various chemical reactions, including N-H···O hydrogen bond formations and aromatic π-π interactions, leading to different regioisomers. The chemical reactivity can be explored through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans (Kranjc et al., 2011).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior under different conditions. Techniques like X-ray crystallography provide detailed information on the crystal packing and hydrogen bonding interactions, which significantly affect the physical properties (Chakraborty et al., 2007).
Scientific Research Applications
Alzheimer's Disease Phenotypes Amelioration
Compounds with similar structural features, such as hydroxamic acids derived from 5-aroylindolyl substitutions, have shown potential in treating Alzheimer's disease. They exhibit selective inhibitory activity against histone deacetylase 6 (HDAC6), reducing tau protein phosphorylation and aggregation, and showing neuroprotective activity by triggering ubiquitination. These compounds cross the blood-brain barrier and could improve learning and memory in animal models, suggesting a potential avenue for Alzheimer's treatment (Hsueh-Yun Lee et al., 2018).
Anticancer Activity
Novel heterocyclic compounds derived from visnaginone and khellinone, showing structural similarities to the queried compound, have been synthesized and demonstrated significant anti-inflammatory, analgesic, and anticancer activities. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2) and present a promising approach for developing new therapeutic agents (A. Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Activities
New benzamides isolated from endophytic Streptomyces have shown favorable antimicrobial activities, along with a novel compound exhibiting significant antioxidant properties. This suggests the potential of these compounds in treating infections and in oxidative stress management (Xue-Qiong Yang et al., 2015).
Antidiabetic Screening
Dihydropyrimidine derivatives, bearing resemblance in their structural framework to the compound of interest, have been synthesized and evaluated for their antidiabetic properties. These compounds showed promising results in vitro antidiabetic activity, indicating their potential use in managing diabetes mellitus (J. Lalpara et al., 2021).
Antiavian Influenza Virus Activity
Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, exhibiting remarkable activity against the avian influenza virus. This highlights a novel route to synthesizing compounds that could serve as potent antiviral agents (A. Hebishy et al., 2020).
properties
IUPAC Name |
N-benzyl-5-(4-methoxyphenyl)-N-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(13-14-6-4-3-5-7-14)19(22)17-12-18(24-20-17)15-8-10-16(23-2)11-9-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMGZADCNQICAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)
![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)

![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)
![N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea](/img/structure/B5524279.png)
![2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5524302.png)
![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)
